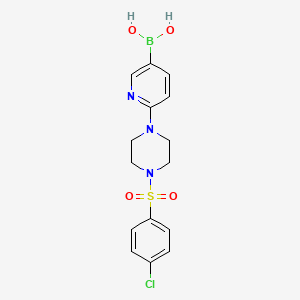

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClN3O4S/c17-13-2-4-14(5-3-13)25(23,24)20-9-7-19(8-10-20)15-6-1-12(11-18-15)16(21)22/h1-6,11,21-22H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAUUSKHFBENJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855765 | |

| Record name | {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-43-3 | |

| Record name | {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds.

Pharmacokinetics

It is known that the compound should be stored in a sealed, dry environment at 2-8°c.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c to maintain its stability.

Biological Activity

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H17BClN3O4S

- Molecular Weight : 381.64 g/mol

- CAS Number : 1003043-43-3

The structure features a boronic acid group, which is often associated with various biological activities, particularly in medicinal chemistry.

1. Antibacterial Activity

Studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.

- Weak to Moderate Activity : Observed against other strains such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes:

- Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.

- Urease : Inhibition may be beneficial for treating infections caused by urease-producing bacteria .

3. Cancer Therapy Potential

Research suggests that the compound may have applications in cancer chemotherapy:

- The boronic acid moiety can interact with various biological targets implicated in cancer progression.

- Studies have highlighted its potential as an anticancer agent, particularly through mechanisms involving enzyme inhibition and apoptosis induction .

4. Hypoglycemic and Diuretic Effects

Some derivatives of this compound have been linked to hypoglycemic activity, making them candidates for diabetes management. Additionally, diuretic effects could aid in treating hypertension .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is , with a molecular weight of approximately 381.64 g/mol . The compound features a boronic acid functional group, which is crucial for its biological activity, particularly in the inhibition of specific enzymes.

Anticancer Activity

One of the primary applications of this compound is in cancer research. It has been studied as a potential inhibitor of various kinases involved in tumor growth and proliferation. The mechanism involves the inhibition of Aurora kinases and FMS-related tyrosine kinase 3 (FLT3), which are overexpressed in several cancers . By interfering with these pathways, the compound may disrupt cell cycle progression and induce apoptosis in cancer cells.

Case Study: Mobinitinib

Mobinitinib, a related compound, has shown promising results in clinical trials as an orally bioavailable inhibitor targeting Aurora kinase and FLT3. Its ability to inhibit these kinases leads to significant antitumor effects, showcasing the potential therapeutic benefits of boronic acid derivatives like this compound .

Enzyme Inhibition

The boronic acid moiety allows this compound to act as a reversible inhibitor for serine proteases and other enzymes. This property is particularly valuable in biochemical research where enzyme modulation is required for studying metabolic pathways or drug interactions.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Aurora Kinase | Competitive | |

| FLT3 | Non-competitive | |

| Serine Proteases | Reversible |

Drug Development

In drug formulation, the sulfonamide group enhances solubility and bioavailability, making this compound a candidate for further development into therapeutic agents. Its structural features allow for modifications that can optimize efficacy and reduce side effects.

Comparison with Similar Compounds

Cross-Coupling Efficiency

- The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity at the boron atom, facilitating faster transmetallation in Suzuki reactions compared to analogs like (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid .

- (6-(4-Fluorophenyl)pyridin-3-yl)boronic acid (CAS: 1072944-20-7) exhibits lower steric hindrance but reduced stability under basic conditions due to the absence of a sulfonyl group .

Solubility and Stability

- The methylpiperazine derivative (CAS: 936353-84-3) shows superior aqueous solubility (logP ~1.2) compared to the target compound (logP ~2.8), making it preferable for aqueous-phase reactions .

- The unsubstituted piperazine analog lacks stability in acidic environments, whereas the sulfonyl group in the target compound prevents protonation of the piperazine nitrogen, enhancing stability .

Q & A

What are the established synthetic routes for (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid intermediates. Key steps include:

- Piperazine sulfonylation : Reacting 4-chlorophenyl sulfonyl chloride with piperazine derivatives under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonylated piperazine intermediate .

- Boronic acid coupling : Using PdCl₂(Ph₃P)₂ or t-Bu-XPhos as ligands with Na₂CO₃ in dioxane at 100°C to couple the pyridinyl-boronic acid moiety .

Optimization factors :

Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Structural confirmation :

- Purity assessment :

How can researchers resolve contradictions in catalytic efficiency between Pd and Cu systems for Suzuki-Miyaura coupling?

Answer:

- Comparative studies : Test PdCl₂(dppf) and CuI/neocuproine under identical conditions (solvent, temperature, molar ratios) .

- Mechanistic analysis :

- Ligand screening : Bulky ligands (e.g., XPhos) improve Pd stability, while bidentate ligands enhance Cu reactivity .

What strategies stabilize the boronic acid group during synthesis to prevent protodeboronation?

Answer:

- Solvent selection : Use aprotic solvents (dioxane, DMF) to minimize hydrolysis .

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation .

- Buffer systems : Post-synthesis purification with ammonium acetate buffers (pH 6.5) maintains boronic acid integrity .

How can researchers evaluate the compound’s bioactivity against kinase targets?

Answer:

- Enzyme assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like PI3K or EGFR .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .

- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

What methodological approaches address low coupling efficiency in Suzuki-Miyaura reactions?

Answer:

- Pre-activation : Stir boronic acid with K₂CO₃ in ethanol to generate reactive boronate esters .

- Microwave-assisted synthesis : Reduce reaction time (2–4 h vs. 12 h) and improve yields by 15–20% .

- Ligand optimization : Screen Buchwald-Hartwig ligands (e.g., SPhos) to enhance Pd turnover .

How can researchers mitigate purification challenges caused by polar byproducts?

Answer:

- Mixed-mode chromatography : Combine ion-exchange and reversed-phase columns (e.g., Acclaim™ Mixed-Mode WCX-1) .

- Gradient elution : Use 0.1% TFA in water/acetonitrile (95:5 to 5:95) to separate sulfonylated byproducts .

- Recrystallization : Employ ethanol/water (7:3) at 4°C to isolate high-purity crystals .

What are the key considerations for designing SAR studies on this compound?

Answer:

- Core modifications :

- Boronic acid bioisosteres : Test pinacol ester or trifluoroborate salts for improved metabolic stability .

- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

How should researchers validate conflicting solubility data in DMSO vs. aqueous buffers?

Answer:

- Dynamic light scattering (DLS) : Measure aggregation propensity in PBS (pH 7.4) vs. DMSO .

- NMR solubility : Use D₂O/DMSO-d⁶ mixtures to quantify dissolved compound via ¹H signal integration .

- Standardized protocols : Adopt USP <1236> guidelines for solubility testing across labs .

What in vitro models are suitable for assessing this compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.